N-(3-(Dimethylamino)propyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Dimethylamino)propyl)butyramide is an organic compound with the molecular formula C9H20N2O. It is a derivative of butyramide, where the butyramide moiety is substituted with a dimethylamino propyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-(Dimethylamino)propyl)butyramide can be synthesized through the reaction of butyric acid with N,N-dimethyl-1,3-propanediamine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include heating the mixture under reflux to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through techniques such as distillation or recrystallization to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Dimethylamino)propyl)butyramide undergoes various chemical reactions, including:
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Butyric acid and N,N-dimethyl-1,3-propanediamine.
Oxidation: Corresponding amides or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-(Dimethylamino)propyl)butyramide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-(Dimethylamino)propyl)butyramide involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that hydrolyze amide bonds, leading to the release of butyric acid and N,N-dimethyl-1,3-propanediamine . These products can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(Dimethylamino)propyl)methacrylamide: Similar in structure but contains a methacrylamide group instead of a butyramide group.
N,N-Dimethylaminopropylamine: Lacks the amide functionality but shares the dimethylamino propyl group.
Uniqueness
N-(3-(Dimethylamino)propyl)butyramide is unique due to its specific combination of the butyramide and dimethylamino propyl groups. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications in different fields .
Eigenschaften
CAS-Nummer |
53201-67-5 |
---|---|
Molekularformel |
C9H20N2O |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]butanamide |
InChI |
InChI=1S/C9H20N2O/c1-4-6-9(12)10-7-5-8-11(2)3/h4-8H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
AOVABFFPPHZBST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.